BenchChemオンラインストアへようこそ!

1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea

Lipophilicity Drug Design ADMET

Source this uniquely differentiated 1,3-disubstituted urea scaffold (MW 295.81) to advance your TrkA kinase or CNS-targeted programs. The 3-chloro-4-methylphenyl motif creates a distinct electrostatic surface versus common 4-chloro or 3,4-dichloro analogs, while the chiral propyl linker enhances conformational flexibility and off-rate kinetics. With a predicted logP of ~3.2 and tPSA of ~45 Ų, this compound occupies a favorable CNS MPO space ideal for intracellular target screening. It also serves as a critical physicochemical comparator when benchmarking how oxidation, linker extension, or polarity changes shift ADMET properties in your urea series.

Molecular Formula C15H22ClN3O
Molecular Weight 295.81
CAS No. 941909-16-6
Cat. No. B2585990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea
CAS941909-16-6
Molecular FormulaC15H22ClN3O
Molecular Weight295.81
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCC(C)N2CCCC2)Cl
InChIInChI=1S/C15H22ClN3O/c1-11-5-6-13(9-14(11)16)18-15(20)17-10-12(2)19-7-3-4-8-19/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,17,18,20)
InChIKeyNTUZGTSAVUAGHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea (CAS 941909-16-6): Chemical Identity and Procurement Starting Point


1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea (CAS 941909-16-6) is a fully synthetic, low-molecular-weight (295.81 g/mol) urea derivative possessing a 3-chloro-4-methylphenyl ring on one urea nitrogen and a 2-(pyrrolidin-1-yl)propyl side chain on the other [1]. The compound contains a single chiral center at the propyl linker, making it a racemic mixture unless otherwise specified. It belongs to the broader class of 1,3-disubstituted ureas containing a tertiary amine, a scaffold that has been explored for analgesic, antiarrhythmic, and kinase-inhibitory activities in earlier medicinal chemistry literature [2].

Why 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea Cannot Be Replaced by a Close Analog Without Quantitative Verification


Within the 1,3-disubstituted urea class, even single-atom changes to the phenyl substitution pattern, the length of the alkyl linker, or the nature of the terminal amine can profoundly alter target binding, selectivity, and pharmacokinetics. The 3-chloro-4-methyl substitution creates a specific electrostatic and steric surface that is distinct from the more common 4-chloro, 3,4-dichloro, or 4-methyl-only analogs [1]. The propyl linker between the urea core and the pyrrolidine ring introduces a chiral center and increases conformational flexibility compared to direct pyrrolidine-urea attachment, potentially affecting entropic binding penalties and off-rate kinetics. Computational property predictions (logP ≈3.2, tPSA ≈45 Ų) place this compound in a physicochemical space that differs meaningfully from more polar analogs containing carbonyl or hydroxyl groups [2]. Without head-to-head comparative data, generic substitution risks selecting a compound with divergent target engagement, metabolic stability, or membrane permeability.

Quantitative Differentiation Evidence: 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea vs. Closest Structural Analogs


Lipophilicity (logP) Differentiation: Higher Predicted Membrane Partitioning vs. 2-Oxopyrrolidine Analogs

The target compound has a computationally predicted logP of 3.208 [1], which is approximately 1.5–2.0 log units higher than the predicted logP of its closest oxidized analog, 1-(3-chloro-4-methylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea (predicted logP ≈1.3–1.8, based on class-level fragment contributions) [2]. This difference corresponds to an estimated 30- to 100-fold higher membrane partitioning for the target compound under passive diffusion conditions.

Lipophilicity Drug Design ADMET Permeability

Topological Polar Surface Area (tPSA): Favorable CNS Multiparameter Optimization Score vs. More Polar Urea Analogs

The target compound has a calculated tPSA of 45.23 Ų [1], which is below the widely cited threshold of <60–70 Ų for favorable passive blood-brain barrier penetration [2]. In contrast, many urea-based screening compounds containing additional hydrogen-bond acceptors (e.g., morpholine, piperazine, or 2-oxopyrrolidine substituents) exhibit tPSA values in the 55–80 Ų range, placing them in a less favorable zone for CNS exposure.

CNS Drug Design tPSA Physicochemical Properties Blood-Brain Barrier

Scaffold Relationship to TrkA Kinase Inhibitors: Pyrrolidinyl-Urea Pharmacophore Alignment vs. Non-Urea Kinase Inhibitors

The pyrrolidinyl-urea substructure present in the target compound is a recognized pharmacophore in multiple patent families claiming TrkA inhibitory activity [1]. Unlike type I kinase inhibitors that bind the active conformation, pyrrolidinyl-ureas can adopt binding modes that engage the DFG-out or allosteric pocket, offering potential advantages in selectivity over ATP-competitive scaffolds. However, no direct TrkA enzymatic inhibition data (IC50) are available for CAS 941909-16-6 in the public domain.

TrkA Kinase Inhibitor Scaffold Hopping Pain Oncology

Recommended Application Scenarios for 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea Based on Current Evidence


Lipophilicity-Driven Screening Library Design for Intracellular or CNS Targets

With a predicted logP of ~3.2 and tPSA of ~45 Ų, this compound is well-suited for inclusion in screening decks targeting intracellular enzymes or CNS-resident proteins where passive membrane permeability is a prerequisite [1]. Its physicochemical profile places it in a more favorable CNS MPO space than many commercially available urea analogs featuring additional polar heteroatoms [2].

Kinase Inhibitor Hit-Finding Campaigns Leveraging the Pyrrolidinyl-Urea Pharmacophore

The pyrrolidinyl-urea core aligns with the TrkA inhibitor chemotype described in recent patent literature [1]. This compound may serve as a fragment-like or lead-like starting point for structure-activity relationship studies targeting TrkA or related kinases, particularly where a non-ATP-competitive binding mode is desired. Researchers should verify TrkA inhibitory activity experimentally prior to committing to procurement.

Physicochemical Comparator in ADMET Profiling Studies of Urea-Based Screening Compounds

The compound's moderate lipophilicity and low hydrogen-bond donor count (2 HBD) make it a useful comparator when benchmarking the ADMET properties of more polar or larger urea derivatives. Its computational profile can serve as a reference point for assessing how structural modifications—such as oxidation of the pyrrolidine ring or extension of the linker—shift logP and tPSA values [1].

Quote Request

Request a Quote for 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.